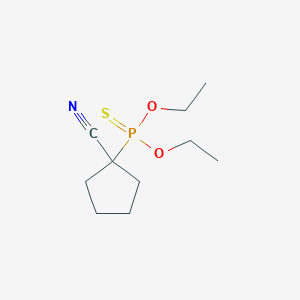
O,O-diethyl (1-cyanocyclopentyl)phosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-diethyl (1-cyanocyclopentyl)phosphonothioate, commonly known as cyclosarin, is a chemical compound that belongs to the class of organophosphorus compounds. It is a highly toxic nerve agent that has been used as a chemical warfare agent. The chemical structure of cyclosarin is similar to that of sarin, another deadly nerve agent. Cyclosarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
Wirkmechanismus
Cyclosarin, like other nerve agents, acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. The overstimulation of the nervous system leads to a range of symptoms, including convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
Cyclosarin has a range of biochemical and physiological effects on the body. It causes inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. Cyclosarin also affects the cardiovascular system, causing changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclosarin has been used extensively in laboratory experiments to study the mechanism of action of nerve agents. It has the advantage of being a highly toxic compound, which allows for the study of the effects of nerve agents on living organisms. However, the use of cyclosarin in laboratory experiments is limited due to its highly toxic nature and the need for strict safety precautions.
Zukünftige Richtungen
There are several future directions for research on cyclosarin. One area of research is the development of more effective antidotes and protective measures against nerve agents. Another area of research is the study of the long-term effects of exposure to nerve agents on living organisms. Additionally, there is a need for research on the environmental impact of nerve agents and their potential use in acts of terrorism.
Synthesemethoden
The synthesis of cyclosarin involves the reaction of cyclopentadiene with chloroacetyl chloride to form cyclopentenyl chloroacetate, which is then reacted with diethyl phosphite to form O,O-diethyl cyclopentenyl phosphonate. The final step involves the reaction of O,O-diethyl cyclopentenyl phosphonate with sulfur to form O,O-diethyl (1-cyanocyclopentyl)phosphonothioate.
Wissenschaftliche Forschungsanwendungen
Cyclosarin has been extensively studied for its toxic effects on living organisms. It has been used as a model compound to study the mechanism of action of nerve agents. The study of cyclosarin has helped in the development of antidotes and protective measures against nerve agents.
Eigenschaften
IUPAC Name |
1-diethoxyphosphinothioylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2PS/c1-3-12-14(15,13-4-2)10(9-11)7-5-6-8-10/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUOYUXJFYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1(CCCC1)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-diethyl (1-cyanocyclopentyl)phosphonothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
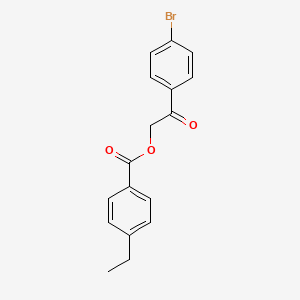

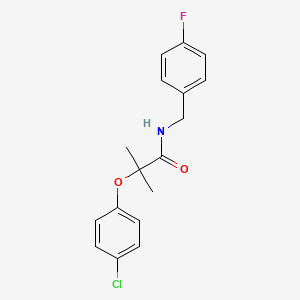
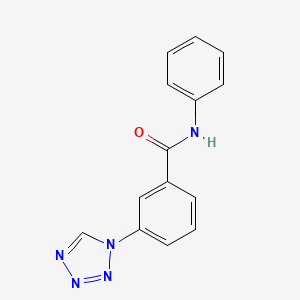
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
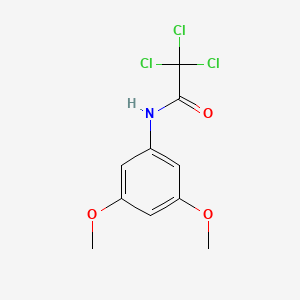
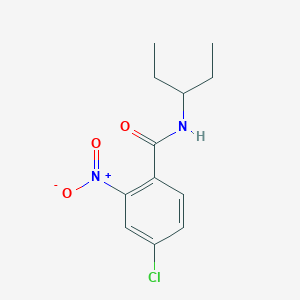
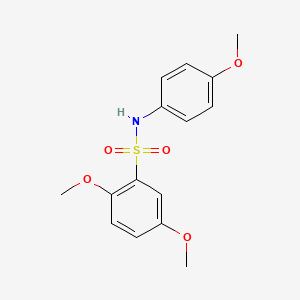
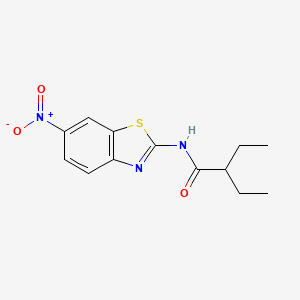

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
